2,5-dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide
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Overview
Description
2,5-Dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide is an organic compound with the molecular formula C11H16Br2N2O2S and a molecular weight of 400.13 g/mol . This compound is characterized by the presence of two bromine atoms, a dimethylamino group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide typically involves the bromination of N-[3-(dimethylamino)propyl]benzenesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the benzene ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, sodium thiolate, or primary amines in polar solvents like ethanol or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted benzenesulfonamides with various functional groups.
Oxidation Reactions: Products include sulfonic acids and sulfoxides.
Reduction Reactions: Products include sulfinamides and amines.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2,5-Dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in coupling reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide involves its interaction with molecular targets through its functional groups. The bromine atoms and the dimethylamino group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]benzenesulfonamide: Similar structure with an additional methyl group on the propyl chain.
2,5-Dibromo-N-[3-(dimethylamino)ethyl]benzenesulfonamide: Similar structure with a shorter ethyl chain instead of a propyl chain.
Uniqueness
2,5-Dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of both bromine atoms and a dimethylamino group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
2,5-dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Br2N2O2S/c1-15(2)7-3-6-14-18(16,17)11-8-9(12)4-5-10(11)13/h4-5,8,14H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKPICLZLYSXBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Br2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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